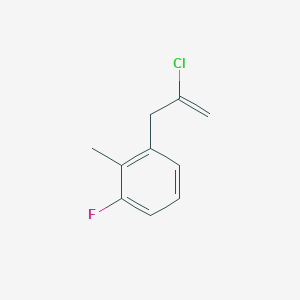

2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene

描述

属性

IUPAC Name |

1-(2-chloroprop-2-enyl)-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMHPCBFRNICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene typically involves the use of halogenated precursors and coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

化学反应分析

Types of Reactions

2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of epoxides or hydroxylated products.

Reduction: Formation of alkanes or other reduced compounds.

科学研究应用

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The chloro group can be replaced by other nucleophiles.

- Oxidation Reactions: Can yield epoxides or hydroxylated products.

- Reduction Reactions: Leads to the formation of alkanes or other reduced compounds.

Medicinal Chemistry

Research indicates that 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene may have potential therapeutic applications. Its structure suggests possible interactions with biological macromolecules, which could modulate enzyme activities and receptor binding. This makes it a candidate for drug development, particularly in exploring its pharmacological effects .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, enhancing the properties of end products used in diverse applications such as coatings, adhesives, and pharmaceuticals .

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesizing pharmaceuticals |

| Medicinal Chemistry | Potential drug development and enzyme modulation | Investigated for anticancer properties |

| Industrial Chemistry | Production of specialty chemicals | Used in coatings and adhesives |

Case Study 1: Antioxidant Properties

A study explored the antioxidant capacity of compounds related to this compound, indicating potential health benefits when used in pharmaceutical formulations. The findings suggest that modifications to the compound could enhance its efficacy as an antioxidant agent .

Case Study 2: Enzyme Interaction Studies

Research involving enzyme interactions has shown that compounds similar to this compound can significantly affect metabolic pathways. These studies are crucial for understanding how such compounds can be developed into therapeutic agents targeting specific diseases.

作用机制

The mechanism of action of 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following compounds share the 2-chloro-1-propene backbone but differ in phenyl substituents (Table 1):

Table 1 : Key structural analogs and their properties.

Substituent Effects on Properties

Electronic Effects :

- Halogenated Derivatives: Fluorine: Electron-withdrawing (-I effect) increases electrophilicity of the double bond, enhancing reactivity in addition reactions. The fluorine in this compound may stabilize intermediates via resonance . Dichlorophenyl analogs (e.g., 2,4-dichloro derivative) exhibit higher molecular weight and lipophilicity (LogP ~4.1 vs. ~3.5 for fluorinated analogs) .

Alkyl Groups :

Thermodynamic and Physical Properties :

- Boiling Points : Chlorinated analogs generally have higher boiling points than fluorinated or methylated derivatives due to increased molecular weight and polarity.

- Solubility: Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methyl groups enhance solubility in nonpolar solvents .

生物活性

2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 184.64 g/mol. Its structure features:

- Chloro group : Enhances reactivity and potential interactions with biological targets.

- Fluoro group : Increases lipophilicity, influencing membrane permeability.

- Methyl-substituted phenyl group : Contributes to the compound's overall stability and interaction with various biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents can modulate the compound's binding affinity, leading to various biological effects such as:

- Enzyme inhibition : The compound may form covalent bonds with nucleophilic sites on enzymes, altering their activity.

- Receptor modulation : Interactions with receptor sites can influence cellular signaling pathways, potentially leading to therapeutic effects.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Research suggests that it could inhibit pro-inflammatory cytokines, thus providing a basis for further exploration in conditions characterized by inflammation.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways. This potential is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Applications in Medicine and Industry

This compound is being investigated for its potential applications in drug development. Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical compounds. Additionally, its properties may lead to applications in specialty chemicals and materials.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between halogenated phenyl precursors and allyl chlorides. For example, halogen-metal exchange (e.g., Grignard reagents) or Ullmann-type coupling under palladium catalysis can introduce the fluorinated aromatic moiety to the propene backbone. Reaction optimization includes adjusting temperature (e.g., reflux in THF or DMF), base selection (e.g., K₂CO₃ for deprotonation), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) to enhance yield (70–85%) . Continuous flow reactors may improve scalability and purity by minimizing side reactions like over-halogenation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding of aromatic protons at δ 6.8–7.5 ppm) and confirms stereochemistry.

- GC-MS : Verifies molecular ion peaks (expected m/z: ~196) and detects impurities (e.g., unreacted precursors).

- X-ray crystallography : Resolves crystal packing and bond angles, critical for studying reactivity in solid-state reactions .

Q. How does the compound participate in fundamental reactions like electrophilic addition or nucleophilic substitution?

- Methodological Answer : The chlorine atom undergoes nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents (e.g., DMSO) at 60–80°C. The propene double bond reacts with electrophiles (e.g., Br₂ in CCl₄) to form dihalides, while the fluorine atom stabilizes the adjacent phenyl ring via electron-withdrawing effects, reducing electrophilic aromatic substitution rates .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-2-methylphenyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The methyl group introduces steric hindrance, favoring coupling at the para position relative to fluorine. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) model transition states to predict selectivity. Experimental validation uses Suzuki-Miyaura coupling with substituted boronic acids, monitored by LC-MS to quantify regioselectivity ratios (e.g., 4:1 para:meta) .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies in enantioselectivity (e.g., 70% ee vs. 90% ee) may arise from solvent polarity or catalyst pre-activation steps. Systematic studies should:

- Compare chiral ligands (e.g., BINAP vs. Josiphos) in identical solvents.

- Use kinetic profiling (e.g., in situ IR) to detect intermediate species.

- Apply multivariate analysis (e.g., PCA) to isolate critical variables .

Q. How can computational modeling predict the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative stability : MD simulations (e.g., GROMACS) model peroxide radical interactions with the propene double bond.

- Photolytic degradation : TD-DFT calculations (e.g., with CAM-B3LYP) identify excited-state pathways leading to bond cleavage. Experimental validation via accelerated UV exposure (e.g., 254 nm lamp) and HPLC tracking of degradation products .

Q. What role does the compound play in modulating biological targets, and how is this validated experimentally?

- Methodological Answer : As a potential enzyme inhibitor (e.g., cytochrome P450), assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。